1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate
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Overview
Description
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate is a chemical compound with the molecular formula C23H35BF4N2. It is known for its unique structure, which includes two adamantyl groups attached to an imidazolium core. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate typically involves the reaction of 1-adamantylamine with glyoxal to form an intermediate imidazoline. This intermediate is then reacted with tetrafluoroboric acid to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is often purified using crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different imidazolium derivatives.
Substitution: The adamantyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium compounds .
Scientific Research Applications
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The imidazolium core can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate: Similar structure but with slight variations in the imidazolium core.
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate: Another closely related compound with different oxidation states.
Uniqueness
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate is unique due to its specific combination of adamantyl groups and imidazolium core, which provides distinct chemical and physical properties.
Properties
CAS No. |
286014-41-3 |
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Molecular Formula |
C23H33N2+ |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium |
InChI |
InChI=1S/C23H33N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,15-21H,3-14H2/q+1 |
InChI Key |
SAYJSSIMFYICKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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